molecular formula C11H9Cl2NO3S B2647570 4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 338953-82-5

4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No. B2647570
CAS RN: 338953-82-5
M. Wt: 306.16
InChI Key: BHAWJOHZTFCGTE-UHFFFAOYSA-N
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Description

The compound “3,4-Dichlorobenzyl chloride” is a related compound . It is also known as “1,2-Dichloro-4-(chloromethyl)benzene” and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of “3,4-Dichlorobenzyl chloride” involves refluxing 3,4-dichlorobenzoic acid with thionyl chloride . Another related compound, “3,4-Dichlorobenzyl alcohol”, is used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “3,4-Dichlorobenzyl Bromide” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dichlorobenzyl chloride” include a boiling point of 242 °C, a melting point of 30-33 °C, and a molecular weight of 209.46 .

Scientific Research Applications

Cyclisation Chemistry

Research on the cyclisation chemistry of thiadiazines, such as the study by Koutentis and Rees (2000), explores the reactions of dichloro-thiadiazinones with diamines to produce tricyclic thiadiazino compounds. This study highlights the potential for synthesizing complex heterocyclic structures, which could inform methodologies for working with 4-(3,4-Dichlorobenzyl)-1lambda4,4-thiazinane-1,3,5-trione (Koutentis & Rees, 2000).

Catalyst for Synthesis

Karimi-Jaberi et al. (2012) described the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for the synthesis of pyrazol-5-ols derivatives. Such catalytic methodologies could be applicable in the synthesis or functionalization of compounds like 4-(3,4-Dichlorobenzyl)-1lambda4,4-thiazinane-1,3,5-trione (Karimi-Jaberi et al., 2012).

Antibacterial and Antifungal Agents

A study on novel thiazoles by Karegoudar et al. (2008) demonstrated the potential antimicrobial activity of synthesized thiazole derivatives. This suggests that compounds with similar structures may have applications in developing new antibacterial and antifungal agents (Karegoudar et al., 2008).

Ligand Synthesis

Ghaffarinia and Golchoubian (2005) reported on the synthesis of phenol-based ligands with potential for creating complex coordination compounds. Such research could provide insights into designing ligands or intermediates based on the structure of 4-(3,4-Dichlorobenzyl)-1lambda4,4-thiazinane-1,3,5-trione (Ghaffarinia & Golchoubian, 2005).

Mechanism of Action

The mechanism of action for a related compound, “3,4-Dichlorobenzyl methylcarbamate (dichlormate)”, involves interference with chloroplast development .

Safety and Hazards

“3,4-Dichlorobenzyl chloride” is considered hazardous. It causes severe skin burns and eye damage. It is harmful if swallowed .

properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-18(17)6-11(14)16/h1-3H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAWJOHZTFCGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

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